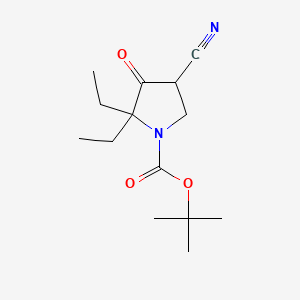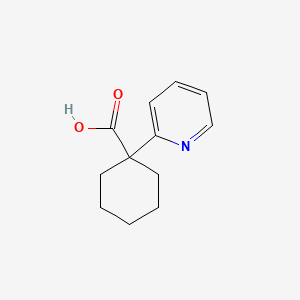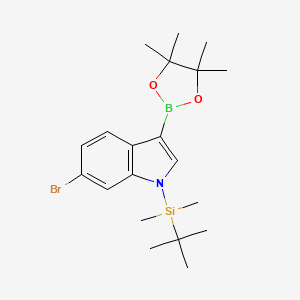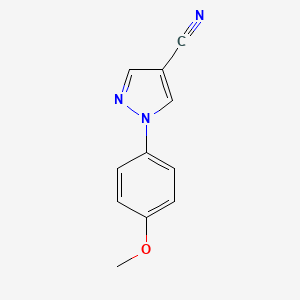
2-Isobutyrylamino-9-(2/'-O-tert-butyldimethylsilyl-5/'-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isobutyrylamino-9-(2/‘-O-tert-butyldimethylsilyl-5/’-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho is a complex chemical compound primarily used in the synthesis of nucleic acids. This compound is notable for its role in the protection and activation of nucleosides during the synthesis of oligonucleotides, which are short DNA or RNA molecules. These oligonucleotides are essential in various fields, including genetic research, diagnostics, and therapeutics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyrylamino-9-(2/‘-O-tert-butyldimethylsilyl-5/’-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho involves multiple steps, each requiring precise conditions to ensure the correct formation of the compound. The process typically begins with the protection of the ribofuranosyl moiety using tert-butyldimethylsilyl (TBDMS) and dimethoxytrityl (DMT) groups. These protecting groups prevent unwanted reactions at specific sites on the ribose sugar.
Protection of Ribose: The ribose sugar is first protected at the 2/’ and 5/’ positions using TBDMS and DMT groups, respectively. This step is crucial to prevent side reactions during subsequent steps.
Formation of Purine Nucleoside: The protected ribose is then coupled with a purine base, typically through a glycosylation reaction, to form the nucleoside.
Isobutyrylation: The amino group on the purine base is then protected with an isobutyryl group to prevent reactions at this site.
Phosphitylation: Finally, the nucleoside is phosphitylated at the 3/’ position using a cyanoethyl (CE) phosphoramidite reagent. This step activates the nucleoside for incorporation into oligonucleotides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and stringent quality control measures to ensure high purity and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of impurities and maximizing efficiency.
化学反应分析
Types of Reactions
2-Isobutyrylamino-9-(2/‘-O-tert-butyldimethylsilyl-5/’-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the TBDMS and DMT protecting groups under acidic or basic conditions.
Phosphoramidite Coupling: Reaction with other nucleosides to form phosphodiester bonds, facilitated by activators such as tetrazole.
Oxidation: Conversion of phosphite triesters to phosphate triesters using oxidizing agents like iodine.
Common Reagents and Conditions
Deprotection: Acidic conditions (e.g., trichloroacetic acid) for DMT removal; fluoride ions (e.g., tetrabutylammonium fluoride) for TBDMS removal.
Coupling: Tetrazole or other activators to facilitate the formation of phosphodiester bonds.
Oxidation: Iodine in water or pyridine for the oxidation of phosphite to phosphate.
Major Products
The major products formed from these reactions are oligonucleotides with specific sequences, which are used in various applications such as PCR primers, probes for hybridization, and antisense oligonucleotides for gene silencing.
科学研究应用
2-Isobutyrylamino-9-(2/‘-O-tert-butyldimethylsilyl-5/’-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho is widely used in scientific research, particularly in the fields of:
Chemistry: Synthesis of modified nucleotides and oligonucleotides for studying DNA/RNA structure and function.
Biology: Development of probes and primers for genetic analysis, including sequencing and PCR.
Medicine: Creation of therapeutic oligonucleotides for gene therapy and antisense technology.
Industry: Production of diagnostic tools and kits for detecting genetic mutations and pathogens.
作用机制
The compound exerts its effects primarily through its role in the synthesis of oligonucleotides. The phosphoramidite group at the 3/’ position allows for the formation of phosphodiester bonds between nucleotides, enabling the construction of DNA or RNA strands. The protecting groups (TBDMS and DMT) ensure that the nucleoside remains stable and reactive only at the desired sites during synthesis.
相似化合物的比较
Similar Compounds
- 2-Isobutyrylamino-9-(2/‘-O-methyl-5/’-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho
- 2-Isobutyrylamino-9-(2/‘-O-tert-butyldimethylsilyl-5/’-O-DMT-b-D-arabinofuranosyl)purine 3/'-CE phospho
Uniqueness
Compared to similar compounds, 2-Isobutyrylamino-9-(2/‘-O-tert-butyldimethylsilyl-5/’-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho offers unique advantages in terms of stability and reactivity. The combination of TBDMS and DMT protecting groups provides enhanced protection against side reactions, while the isobutyrylamino group ensures selective reactivity at the desired sites. This makes it particularly useful in the synthesis of high-fidelity oligonucleotides for research and therapeutic applications.
属性
CAS 编号 |
179558-91-9 |
|---|---|
分子式 |
C50H68N7O8PSi |
分子量 |
954.2 g/mol |
IUPAC 名称 |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-2-yl]butanamide |
InChI |
InChI=1S/C50H68N7O8PSi/c1-13-18-43(58)54-48-52-31-41-46(55-48)56(33-53-41)47-45(65-67(11,12)49(6,7)8)44(64-66(62-30-17-29-51)57(34(2)3)35(4)5)42(63-47)32-61-50(36-19-15-14-16-20-36,37-21-25-39(59-9)26-22-37)38-23-27-40(60-10)28-24-38/h14-16,19-28,31,33-35,42,44-45,47H,13,17-18,30,32H2,1-12H3,(H,52,54,55,58)/t42-,44-,45-,47-,66?/m1/s1 |
InChI 键 |
XJRKARXGQAQMRG-KAZSGHHBSA-N |
SMILES |
CC(C)C(=O)NC1=NC=C2C(=N1)N(C=N2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C |
手性 SMILES |
CCCC(=O)NC1=NC=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C |
规范 SMILES |
CCCC(=O)NC1=NC=C2C(=N1)N(C=N2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![13-hydroxy-10,16-dinaphthalen-1-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B596609.png)

![3-[5-Chloro-2-(cyclopropyloxy)phenyl]-1H-pyrazol-4-amine](/img/structure/B596614.png)
![6-Chloro-2-iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596617.png)
![(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B596619.png)

![5-Methoxy-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B596623.png)
![2-tert-butyl 6-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate](/img/structure/B596624.png)





